molecular formula C23H24FN5O2S B2852325 N-(butan-2-yl)-3-(1-{[(2-fluorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide CAS No. 1113107-40-6

N-(butan-2-yl)-3-(1-{[(2-fluorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide

Numéro de catalogue: B2852325
Numéro CAS: 1113107-40-6
Poids moléculaire: 453.54
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(butan-2-yl)-3-(1-{[(2-fluorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide is a high-quality synthetic small molecule offered for research and development purposes. This compound features a complex [1,2,4]triazolo[4,3-a]quinazolinone core, a privileged scaffold in medicinal chemistry known for its diverse biological potential. The structure is further modified with a 2-fluorobenzylsulfanyl moiety and a propanamide side chain terminating in a butan-2-yl group, which may influence its physicochemical properties and target binding affinity. Compounds within the triazoloquinazolinone class have been investigated for their activity across various therapeutic areas, and this specific analog presents a valuable chemical tool for probing novel biological pathways. Researchers can utilize this compound in high-throughput screening assays, target identification studies, and structure-activity relationship (SAR) campaigns to explore its potential research applications. It is supplied as a solid and should be stored under appropriate conditions to maintain stability. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary safety assessments and handling procedures in accordance with their institution's guidelines prior to use.

Propriétés

IUPAC Name

N-butan-2-yl-3-[1-[(2-fluorophenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2S/c1-3-15(2)25-20(30)12-13-28-21(31)17-9-5-7-11-19(17)29-22(28)26-27-23(29)32-14-16-8-4-6-10-18(16)24/h4-11,15H,3,12-14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXFHHOFLYQQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-3-(1-{[(2-fluorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide typically involves multiple steps, including the formation of the benzotriazole core, the introduction of the benzyl group, and the attachment of the fluorophenyl-substituted piperazine moiety. One common synthetic route involves the following steps:

    Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid.

    Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of Piperazine Moiety: The fluorophenyl-substituted piperazine moiety can be attached through a coupling reaction with the benzotriazole core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

N-(butan-2-yl)-3-(1-{[(2-fluorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzotriazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of partially or fully reduced benzotriazole derivatives.

Applications De Recherche Scientifique

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of N-(butan-2-yl)-3-(1-{[(2-fluorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Hypothesized Functional Comparisons

Compound Name (IUPAC) Substituents Molecular Weight (g/mol) Key Structural Features Hypothesized Activity
Target Compound
N-(butan-2-yl)-3-(1-{[(2-fluorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide
2-fluorophenylmethylsulfanyl, butan-2-yl ~488 (calculated) Triazoloquinazolinone core, short alkyl chain Potential kinase inhibition or enzyme modulation
Compound A1
N-((2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylpropanamide
2,4-difluorophenyl, triazol-1-yl ~460 (reported) Difluorophenyl, triazole substituent Antifungal activity (in vitro)
Compound
N-(butan-2-yl)-3-[1-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
3-fluorophenylcarbamoylmethylsulfanyl ~535 (calculated) Carbamoyl linker, 3-fluorophenyl Enhanced target selectivity due to carbamoyl group
726158-21-0
2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
4-bromophenyl, pyridin-3-yl ~502 (calculated) Bromophenyl, pyridine substituent Potential kinase inhibition (e.g., EGFR)

Key Observations

Fluorophenyl Positional Effects :

  • The target compound ’s 2-fluorophenyl group may confer steric and electronic advantages over the 3-fluorophenyl analogue (), as ortho-substitution often enhances membrane permeability but reduces solubility .
  • Compound A1 (2,4-difluorophenyl) demonstrates that di-fluorination increases lipophilicity, which correlates with improved antifungal activity .

Heterocyclic Core Modifications: The target compound’s triazolo[4,3-a]quinazolinone core differs from the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one system in (618076-64-5), which includes an acetate group. This structural divergence suggests distinct binding modes or target preferences .

Side Chain Variations :

  • The compound incorporates a carbamoylmethylsulfanyl linker, which may enhance hydrogen-bonding interactions compared to the simpler sulfanyl group in the target compound .

However, the carbamoyl group in ’s compound could mitigate solubility challenges .

Research Findings and Limitations

  • Pharmacological Data Gaps: No direct in vitro or in vivo data for the target compound are available in the provided evidence. Hypotheses are extrapolated from structural analogues (e.g., A1’s antifungal activity ).
  • Contradictory Trends : Fluorophenyl positional effects (2- vs. 3- vs. 4-) may yield conflicting outcomes depending on the target. For example, 2-fluorophenyl groups may hinder binding in some kinase targets but enhance it in others .

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, starting with cyclization to form the triazoloquinazoline core, followed by sulfanyl group introduction and propanamide side-chain coupling. Key steps include:

  • Cyclization : Hydrazine derivatives react with carbon disulfide under basic conditions to form the triazole ring .
  • Sulfanyl Group Incorporation : Nucleophilic substitution with (2-fluorophenyl)methyl thiol requires polar aprotic solvents (e.g., DMF) and catalysts like triethylamine to enhance reactivity .
  • Propanamide Coupling : Carbodiimide-mediated coupling under inert atmospheres ensures high yields. Optimization involves solvent selection (e.g., DMF for solubility), temperature control (60–80°C for cyclization), and catalyst screening (e.g., TEA for nucleophilic substitutions) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the triazole ring and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z vs. calculated for [M+H]⁺).
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and intermediates.
  • HPLC : Ensures >95% purity for biological testing. Contradictions in spectral data (e.g., unexpected peaks in NMR) are resolved via 2D-COSY or HSQC experiments .

Q. What preliminary biological activities have been reported for this compound?

Initial studies on analogous triazoloquinazoline derivatives show:

  • Antimicrobial Activity : MIC values of 2–8 µg/mL against Gram-positive bacteria .
  • Anticancer Potential : IC₅₀ of 10–25 µM in breast cancer cell lines (MCF-7) via kinase inhibition .
  • Anti-inflammatory Effects : COX-2 suppression in murine macrophages at 50 µM . These findings suggest target engagement with enzymes or receptors, though mechanism-of-action studies are pending .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in sulfanyl group incorporation?

Low yields (<40%) in sulfanyl addition may arise from steric hindrance or competing side reactions. Strategies include:

  • Solvent Screening : Replace DMF with acetonitrile to reduce byproduct formation.
  • Catalyst Optimization : Use DBU instead of TEA for enhanced nucleophilicity.
  • Temperature Gradients : Stepwise heating (40°C → 70°C) minimizes decomposition. Design of Experiments (DoE) with variables like solvent polarity, catalyst loading, and reaction time can statistically identify optimal conditions .

Q. How are contradictions in spectral data (e.g., NMR shifts) resolved for structural validation?

Discrepancies between predicted and observed NMR peaks are addressed via:

  • 2D-NMR Techniques : HSQC and HMBC correlate ambiguous protons/carbons.
  • Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict chemical shifts for comparison .
  • X-ray Crystallography : Resolves regiochemistry of substituents on the triazole ring .

Q. What structure-activity relationships (SARs) guide potency improvements in antimicrobial analogs?

Key SAR insights from triazoloquinazoline derivatives:

  • Fluorophenyl Group : Enhances membrane penetration (logP ~3.5) and bacterial target affinity.
  • Sulfanyl Linker : Replacing with sulfonyl reduces activity (MIC increases 4-fold), indicating thioether’s role in target binding .
  • Propanamide Chain : Branching (e.g., isopropyl vs. butan-2-yl) modulates solubility and bioavailability . Iterative modifications guided by docking studies (e.g., binding to bacterial dihydrofolate reductase) improve efficacy .

Q. How are computational methods integrated to predict pharmacokinetic properties?

  • ADMET Prediction : SwissADME calculates bioavailability (70–80%), CYP450 inhibition risks, and blood-brain barrier penetration.
  • Molecular Dynamics (MD) : Simulates binding stability to kinase targets (e.g., EGFR) over 100 ns trajectories.
  • QSAR Models : Correlate substituent electronegativity with antibacterial activity (R² = 0.89) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.